molecular formula C15H13N3O2S2 B2954442 N-(furan-2-ylmethyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864916-83-6

N-(furan-2-ylmethyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2954442
CAS No.: 864916-83-6
M. Wt: 331.41
InChI Key: KKHKQOVAEDDMTQ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide is a structurally complex acetamide derivative characterized by a furan-2-ylmethyl moiety, a phenyl-substituted 1,2,4-thiadiazole ring, and a thioether linkage bridging the acetamide and heterocyclic components. This compound belongs to a class of molecules where sulfur-containing heterocycles (e.g., thiadiazoles, triazoles) are critical for modulating biological activity.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c19-13(16-9-12-7-4-8-20-12)10-21-15-17-14(18-22-15)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHKQOVAEDDMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(furan-2-ylmethyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

Compound Overview

Chemical Structure and Properties:

  • IUPAC Name: N-(furan-2-ylmethyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
  • Molecular Formula: C15H13N3O2S2
  • Molecular Weight: 331.41 g/mol
  • Purity: Typically around 95%.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the furan intermediate : The reaction of furan derivatives with suitable reagents under controlled conditions.
  • Thiadiazole formation : The introduction of the thiadiazole moiety through reactions involving phenyl hydrazine derivatives and suitable carboxylic acids.
  • Final coupling : The acetamide group is introduced to yield the final product.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds containing thiadiazole moieties. For instance:

  • Cell Line Studies : Research has demonstrated that derivatives similar to this compound exhibit significant antiproliferative activity against various cancer cell lines:
    • MCF-7 (breast cancer) : Compounds showed IC50 values ranging from 0.28 to 4.27 µg/mL .
    • HCT116 (colon cancer) and PC3 (prostate cancer) : Similar promising results were reported for these lines as well .

The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets:

  • Enzyme Inhibition : The thiadiazole moiety may inhibit key enzymes involved in cancer progression.
  • Receptor Modulation : Interaction with receptors such as vascular endothelial growth factor receptor (VEGFR) has been suggested as a mechanism for its antiproliferative effects .
  • Molecular Docking Studies : These studies indicate that the compound may bind effectively to target proteins, enhancing its therapeutic potential .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to related compounds:

Compound NameIC50 (µg/mL)Cancer TypeMechanism of Action
N-(furan-2-y...0.28MCF7Enzyme inhibition
Similar Thiadiazole Derivative0.52A549 (lung)Receptor modulation
Another Analog4.27HCT116Molecular binding

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiadiazole derivatives:

  • Study on Thiadiazole Derivatives : A series of compounds were synthesized and evaluated for their anticancer properties, showing promising activity against multiple cell lines .
    "The introduction of electron-donating groups significantly enhances cytotoxic activity" .
  • Microwave-Assisted Synthesis : This method was employed to improve yields and reduce reaction times during the synthesis of similar compounds, leading to enhanced biological evaluations .

Comparison with Similar Compounds

Structural and Functional Features

The compound’s structural uniqueness lies in the combination of a 1,2,4-thiadiazole ring and furan-2-ylmethyl substituent. Below is a comparison with key analogs from the literature:

Compound Name / ID Core Heterocycle Key Substituents Biological Activity Reference
N-(furan-2-ylmethyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide (Target) 1,2,4-Thiadiazole Phenyl, furan-2-ylmethyl Not explicitly reported (structural focus) N/A
2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide (AS111) 1,2,4-Triazole 2-Pyridyl, 3-methylphenyl Anti-inflammatory (1.28× diclofenac sodium)
N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (VUAA1) 1,2,4-Triazole 3-Pyridinyl, 4-ethylphenyl Insect Orco receptor agonist
N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide (Compound 9) 1,3,4-Oxadiazole Phenyl, benzodioxolylmethyl Anticancer (MMP-9 inhibition)
2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide 1,2,4-Triazole Furan-2-yl, 2,4,6-trimethylphenyl Structural analog (unreported activity)
Key Observations

Heterocycle Impact: 1,2,4-Thiadiazole vs. However, triazole derivatives (e.g., AS111, VUAA1) show higher reported bioactivity in anti-inflammatory and receptor modulation . Furan Substitution: The furan-2-yl group in the target compound and ’s analog may enhance π-π interactions with aromatic residues in target proteins, similar to benzodioxole in Compound 9 .

Biological Activity Trends: Anti-inflammatory: Pyridyl and methylphenyl substituents (AS111) correlate with cyclooxygenase-2 (COX-2) inhibition, while the target compound’s phenyl-thiadiazole motif may favor alternative pathways . Anticancer: Oxadiazole derivatives (e.g., Compound 9) inhibit MMP-9, a protease linked to metastasis. Receptor Modulation: Triazole-thioacetamides like VUAA1 act as insect Orco receptor agonists, whereas structural differences in the target compound (thiadiazole vs. triazole) likely alter target specificity .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for ’s acetamides (acid-amine coupling, >95% purity).

Physicochemical and Pharmacokinetic Comparison
Property Target Compound AS111 VUAA1 Compound 9
Molecular Weight ~403.45 g/mol (C₁₉H₁₇N₃O₂S₂) 382.44 g/mol 396.47 g/mol 418.51 g/mol
LogP (Predicted) ~3.5 (furan enhances lipophilicity) 2.8 3.1 3.6
Hydrogen Bond Acceptors 5 6 6 5
Bioavailability Score Moderate (furan may reduce solubility) High Moderate Moderate

Key Insights :

  • Its hydrogen bond acceptors (5) are lower than VUAA1 (6), possibly reducing off-target interactions .
Structure-Activity Relationship (SAR) Highlights
  • Thiadiazole vs. Triazole : Replacing the thiadiazole with a triazole (as in AS111) may enhance anti-inflammatory activity but reduce metabolic stability due to decreased electronegativity .
  • Furan vs. Benzodioxole: The furan-2-ylmethyl group (target) vs. benzodioxole (Compound 9) may alter binding to MMP-9 or other proteases due to differences in ring size and electron density .

Q & A

Q. What are the common synthetic routes for N-(furan-2-ylmethyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A general approach involves reacting a thione precursor (e.g., 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione) with a chloroacetamide derivative in ethanol/water under reflux with KOH as a base. The reaction mixture is then cooled, filtered, and recrystallized from ethanol . For analogous thiadiazole derivatives, refluxing in triethylamine with chloroacetyl chloride has also been employed .

Q. Which spectroscopic methods are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • 1H/13C NMR : To confirm the acetamide backbone and substituent integration.
  • IR Spectroscopy : To identify thioether (C-S) and amide (C=O) functional groups.
  • Mass Spectrometry (MS) : For molecular weight validation.
  • X-ray Crystallography (if crystalline): To resolve stereochemical ambiguities .

Q. What purification techniques are effective post-synthesis?

  • Methodological Answer :
  • Recrystallization : Ethanol or pet-ether are common solvents for isolating pure crystals .
  • Column Chromatography : Useful for separating byproducts using ethyl acetate/hexane gradients.
  • TLC Monitoring : Hexane:ethyl acetate (9:1) is a standard solvent system for tracking reaction progress .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

  • Methodological Answer :
  • Solvent Selection : Ethanol/water mixtures enhance solubility of polar intermediates .
  • Base Strength : KOH promotes deprotonation of thiol groups, accelerating nucleophilic substitution .
  • Reaction Time : Extended reflux (e.g., 5–7 hours) ensures completion, as monitored by TLC .
  • Temperature Control : Avoid overheating to prevent decomposition of the thiadiazole ring.

Q. What in vitro models are suitable for assessing its biological activity?

  • Methodological Answer :
  • Antibacterial Assays : Use Staphylococcus aureus and Escherichia coli in broth microdilution tests (MIC determination) .
  • Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to measure apoptosis induction .
  • Anti-Inflammatory Models : Evaluate inhibition of carrageenan-induced edema in rodent paws .

Q. How to perform structure-activity relationship (SAR) studies to identify key functional groups?

  • Methodological Answer :

Synthesize Analogues : Vary substituents on the furan, phenyl, or thiadiazole moieties.

Biological Testing : Compare IC50 values across analogues in selected assays.

Computational Modeling : Use DFT or molecular docking to predict binding affinities to target proteins (e.g., COX-2 or tubulin) .

  • Example SAR Insight : The thiadiazole ring enhances electron-withdrawing effects, critical for stabilizing interactions with biological targets .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to reduce inter-lab discrepancies.
  • Purity Verification : Use HPLC to confirm compound integrity (>95% purity) .
  • Model Selection : Cross-validate results in both cell-based and animal models to distinguish in vitro artifacts from true efficacy .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :
  • Solvent Volume : Ethanol/water mixtures may require large volumes; switch to greener solvents like PEG-400.
  • Byproduct Formation : Optimize stoichiometry (e.g., 1:1 molar ratio of thione to chloroacetamide) to minimize side reactions .
  • Crystallization Efficiency : Use seed crystals or controlled cooling to improve yield during recrystallization .

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